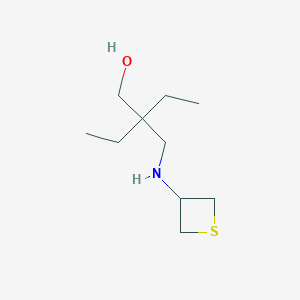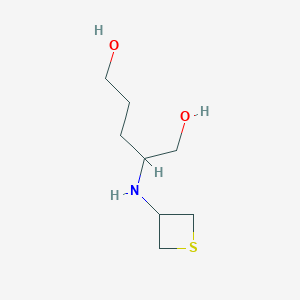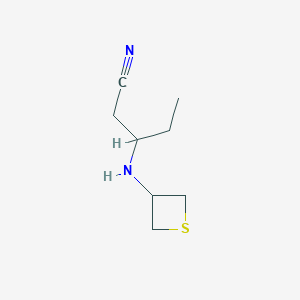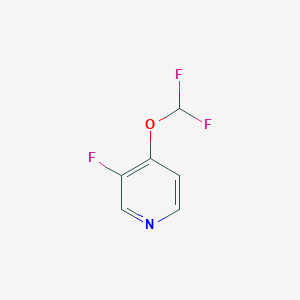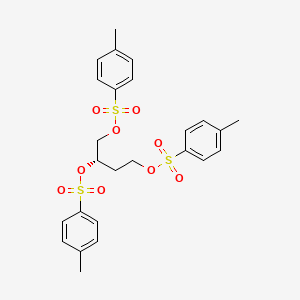
2-Amino-6-(4-fluorophenyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-(4-fluorophenyl)nicotinic acid is an aromatic compound that belongs to the class of nicotinic acids It features a fluorophenyl group attached to the nicotinic acid structure, which is a derivative of pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-fluorophenyl)nicotinic acid can be achieved through several methods. One common approach involves the condensation of 2-amino-6-fluorobenzoic acid methyl ester with (4-fluorophenyl) acetyl chloride in the presence of N,N-dimethylamino-4-pyridine in dichloromethane. This reaction yields 2-fluoro-6-[2-(4-fluorophenyl)-acetylamino]-benzoic acid methyl ester, which can be further hydrolyzed to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-(4-fluorophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-Amino-6-(4-fluorophenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-(4-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with nicotinic acid receptors, influencing lipid metabolism and other physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-fluorobenzoic acid: Shares a similar structure but lacks the fluorophenyl group.
4-Fluorophenylacetic acid: Contains the fluorophenyl group but differs in the rest of the structure.
Nicotinic acid: The parent compound without the amino and fluorophenyl substitutions.
Uniqueness
2-Amino-6-(4-fluorophenyl)nicotinic acid is unique due to the presence of both the amino and fluorophenyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H9FN2O2 |
|---|---|
Peso molecular |
232.21 g/mol |
Nombre IUPAC |
2-amino-6-(4-fluorophenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9FN2O2/c13-8-3-1-7(2-4-8)10-6-5-9(12(16)17)11(14)15-10/h1-6H,(H2,14,15)(H,16,17) |
Clave InChI |
NLGMEFGMVGQVES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=C(C=C2)C(=O)O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13012523.png)





